molecular formula C11H11N3O2S B11174190 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11174190
M. Wt: 249.29 g/mol
InChI Key: MZJJWONPWRYCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with cellular processes is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the phenoxy and propanamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H11N3O2S/c1-8(16-9-5-3-2-4-6-9)10(15)13-11-14-12-7-17-11/h2-8H,1H3,(H,13,14,15)

InChI Key

MZJJWONPWRYCNB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=CS1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.